molecular formula C13H19N3O B2553812 2-(5-Amino-2-isobutyl-benzoimidazol-1-yl)-ethanol CAS No. 879037-94-2

2-(5-Amino-2-isobutyl-benzoimidazol-1-yl)-ethanol

Cat. No.: B2553812
CAS No.: 879037-94-2
M. Wt: 233.315
InChI Key: JJPOJLSETPPGIB-UHFFFAOYSA-N
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Description

2-(5-Amino-2-isobutyl-benzoimidazol-1-yl)-ethanol is a chemical compound with the molecular formula C13H21N3O It is known for its unique structure, which includes a benzimidazole ring substituted with an amino group and an isobutyl group, as well as an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-2-isobutyl-benzoimidazol-1-yl)-ethanol typically involves the following steps:

    Formation of Benzimidazole Ring: The benzimidazole ring is synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Substitution with Isobutyl Group: The benzimidazole ring is then alkylated with an isobutyl halide in the presence of a base such as potassium carbonate.

    Introduction of Amino Group: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine.

    Attachment of Ethanol Moiety: Finally, the ethanol moiety is attached via an alkylation reaction using an appropriate alkyl halide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-2-isobutyl-benzoimidazol-1-yl)-ethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or ethanol groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

2-(5-Amino-2-isobutyl-benzoimidazol-1-yl)-ethanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Amino-2-isobutyl-benzoimidazol-1-yl)-ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol
  • 2-(5-Amino-2-ethyl-benzoimidazol-1-yl)-ethanol
  • 2-(5-Amino-2-propyl-benzoimidazol-1-yl)-ethanol

Uniqueness

2-(5-Amino-2-isobutyl-benzoimidazol-1-yl)-ethanol is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[5-amino-2-(2-methylpropyl)benzimidazol-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-9(2)7-13-15-11-8-10(14)3-4-12(11)16(13)5-6-17/h3-4,8-9,17H,5-7,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPOJLSETPPGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC2=C(N1CCO)C=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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